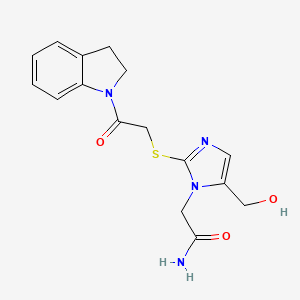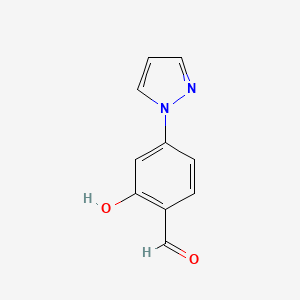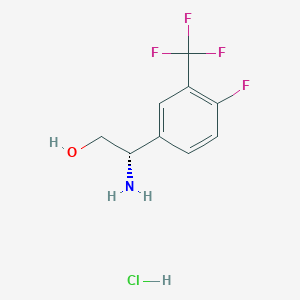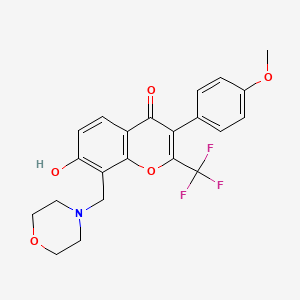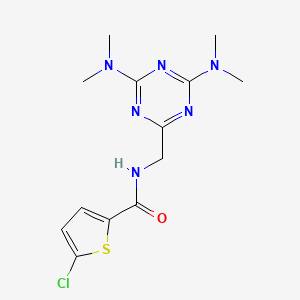![molecular formula C25H19ClN4O2 B2490499 2-(4-chlorophenyl)-3-oxo-N-(1-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251674-23-3](/img/no-structure.png)
2-(4-chlorophenyl)-3-oxo-N-(1-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]quinoline derivatives involves various synthetic routes, including condensation reactions, cyclization processes, and functional group transformations. These methods aim to construct the pyrazolo[3,4-b]quinoline core and subsequently introduce different substituents at specific positions to achieve desired chemical functionalities. Techniques such as Vilsmeier-Haack formylation, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions are commonly employed to synthesize these compounds efficiently and selectively (Meth-Cohn, Narine, Tarnowski, Hayes, Keyzad, Rhouati, & Robinson, 1981).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]quinoline derivatives, including the compound of interest, is characterized by X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy. These analyses reveal the presence of the pyran ring adopting specific conformations and the nature of intermolecular interactions within the crystal structure, including hydrogen bonding and π-π stacking interactions. Such structural insights are crucial for understanding the compound's chemical reactivity and properties (Xiang-Shan Wang, Shi, Tu, & Yao, 2004).
Chemical Reactions and Properties
The chemical reactivity of pyrazolo[3,4-b]quinoline derivatives is influenced by the presence of functional groups and the molecular structure. These compounds participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the substituents present on the quinoline ring. Their reactivity can be tailored for specific applications, such as the synthesis of more complex organic molecules or the development of materials with desired properties.
Physical Properties Analysis
The physical properties of pyrazolo[3,4-b]quinoline derivatives, such as solubility, melting point, and crystallinity, are determined by their molecular structure and substituents. Studies on thin films of related compounds have shown that these materials exhibit polycrystalline behavior in their as-synthesized form, which becomes nanocrystalline upon thermal deposition. These physical properties are crucial for applications in materials science, particularly in the fabrication of organic electronics and photodiodes (H. Zeyada, El-Nahass, & El-Shabaan, 2016).
Chemical Properties Analysis
The chemical properties of pyrazolo[3,4-b]quinoline derivatives are significantly influenced by their molecular structures. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter their electronic properties, affecting their photophysical behavior, such as absorption and emission spectra. These properties are essential for designing compounds for optoelectronic applications, including organic light-emitting diodes (OLEDs) and photodiodes, where the ability to tune the electronic properties is desirable (K. Danel, Gondek, Pokladko, & Kityk, 2009).
Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
Research into similar carboxamide derivatives of benzo[b][1,6]naphthyridines has shown promising cytotoxic activities against cancer cell lines, such as murine P388 leukemia and human Jurkat leukemia. These compounds exhibit potent growth inhibitory properties, with some demonstrating IC(50) values less than 10 nM, highlighting their potential as anticancer agents (Deady et al., 2003).
Structural and Optical Properties
Studies on 4H-pyrano[3,2-c]quinoline derivatives have revealed significant insights into their structural and optical properties. These compounds exhibit nanocrystallites dispersed in an amorphous matrix upon thermal deposition to form thin films, with notable stability in their chemical bonds as evidenced by FTIR measurements. Their optical properties, determined through spectrophotometer measurements, include absorption parameters and energy gaps, underscoring their potential in optical applications (Zeyada et al., 2016).
Photovoltaic Properties and Applications
The photovoltaic properties of certain 4H-pyrano[3,2-c]quinoline derivatives have been explored, demonstrating their efficacy in organic–inorganic photodiode fabrication. These compounds show rectification behavior and photovoltaic properties under both dark and illumination conditions, suggesting their utility in enhancing the efficiency of photodiodes (Zeyada et al., 2016).
Corrosion Inhibition
Quinoxaline derivatives, closely related to the chemical structure , have been evaluated as corrosion inhibitors for mild steel in acidic mediums. These studies reveal high corrosion inhibition efficiency, indicating their potential as protective agents in industrial applications (Saraswat & Yadav, 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-chlorophenyl)-3-oxo-N-(1-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide' involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with 2-aminobenzophenone to form the pyrazoloquinoline ring system. The resulting compound is then reacted with phenethylamine to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "2-aminobenzophenone", "phenethylamine" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form 4-chloro-3-oxobutanoic acid ethyl ester.", "Step 2: Reaction of 4-chloro-3-oxobutanoic acid ethyl ester with 2-aminobenzophenone in the presence of a catalyst to form the pyrazoloquinoline ring system.", "Step 3: Reaction of the pyrazoloquinoline intermediate with phenethylamine in the presence of a base to form the final product, 2-(4-chlorophenyl)-3-oxo-N-(1-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide." ] } | |
Numéro CAS |
1251674-23-3 |
Nom du produit |
2-(4-chlorophenyl)-3-oxo-N-(1-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide |
Formule moléculaire |
C25H19ClN4O2 |
Poids moléculaire |
442.9 |
Nom IUPAC |
2-(4-chlorophenyl)-3-oxo-N-(1-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C25H19ClN4O2/c1-15(16-5-3-2-4-6-16)28-24(31)17-7-12-22-20(13-17)23-21(14-27-22)25(32)30(29-23)19-10-8-18(26)9-11-19/h2-15,29H,1H3,(H,28,31) |
Clé InChI |
HBULTBMPNWNHTN-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(furan-2-ylmethyl)-2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2490419.png)
![N-(4-fluorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2490421.png)
![Ethyl 2-[(3-chlorophenyl)methylamino]-2-oxoacetate](/img/structure/B2490422.png)
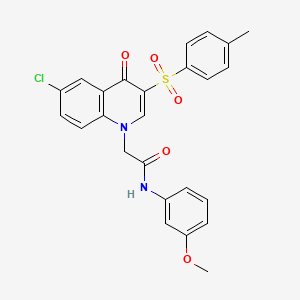
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide](/img/structure/B2490424.png)
![N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2490425.png)
